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molecular formula C10H18O2 B032055 trans-4-Isopropylcyclohexanecarboxylic acid CAS No. 7084-93-7

trans-4-Isopropylcyclohexanecarboxylic acid

Cat. No. B032055
M. Wt: 170.25 g/mol
InChI Key: YRQKWRUZZCBSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816484

Procedure details

Platinum oxide (200 mg) as a catalyst was suspended in acetic acid (20 ml), and then (s)-(-)-perillic acid (2 g, 12 mmole) was added. The mixture thus obtained was stirred for 8 hours at room temperature under a current of hydrogen gas. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to a dryness. The matter was recrystallized from methanol-water to obtain 4-isopropyl cyclohexane carboxylic acid (1.9 g, yield 93%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C@@H:4]1[CH2:9][CH:8]=[C:7]([C:10]([OH:12])=[O:11])[CH2:6][CH2:5]1)=[CH2:3].[H][H]>[Pt]=O.C(O)(=O)C>[CH:2]([CH:4]1[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=[O:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=C)[C@H]1CCC(=CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt]=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a dryness
CUSTOM
Type
CUSTOM
Details
The matter was recrystallized from methanol-water

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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